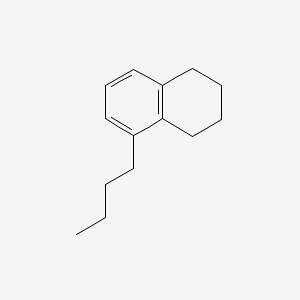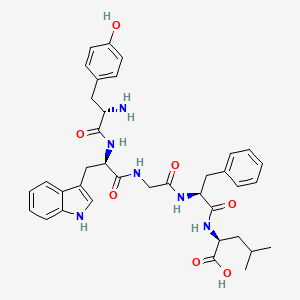
N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Investigated for its potential as an insect growth regulator and its effects on insect metabolism.
Medicine: Explored for its potential therapeutic applications, including its role as an antineoplastic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N4-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid:
Uniqueness
N~4~-Cyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine stands out due to its unique cyclopropyl and dimethyl substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in research and industrial settings .
Properties
CAS No. |
66215-29-0 |
|---|---|
Molecular Formula |
C8H14N6 |
Molecular Weight |
194.24 g/mol |
IUPAC Name |
4-N-cyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H14N6/c1-14(2)8-12-6(9)11-7(13-8)10-5-3-4-5/h5H,3-4H2,1-2H3,(H3,9,10,11,12,13) |
InChI Key |
PDEAKEHGTLHCBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


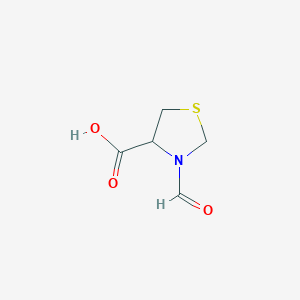
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
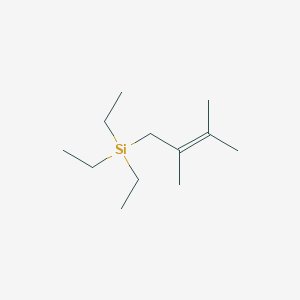
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
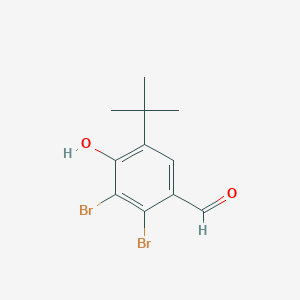


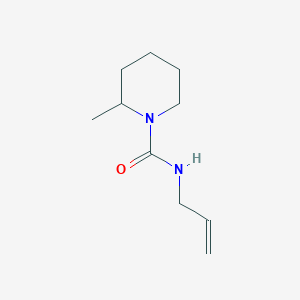

![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
